molecular formula C10H10N2O2 B12879008 (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione CAS No. 157984-87-7

(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione

Cat. No.: B12879008
CAS No.: 157984-87-7
M. Wt: 190.20 g/mol
InChI Key: AFLGSUFOCCZEEZ-MRVPVSSYSA-N
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Description

(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of a suitable pyrrolidine derivative with an aminophenyl compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high-quality output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3R)-3-(4-Methylphenyl)pyrrolidine-2,5-dione
  • (3R)-3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione
  • (3R)-3-(4-Chlorophenyl)pyrrolidine-2,5-dione

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

157984-87-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(3R)-3-(4-aminophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)/t8-/m1/s1

InChI Key

AFLGSUFOCCZEEZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](C(=O)NC1=O)C2=CC=C(C=C2)N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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